molecular formula C23H18N4O4S B2946436 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide CAS No. 1251572-32-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2946436
CAS No.: 1251572-32-3
M. Wt: 446.48
InChI Key: SRSGQTSJEJLPIP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the benzodioxin and oxadiazole intermediates. One common synthetic route involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining reaction conditions and using high-purity reagents, are applicable.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The benzodioxin and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodioxin or pyridine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide is investigated for its potential as a therapeutic agent. Studies have shown that similar compounds exhibit activity against certain enzymes, suggesting possible applications in drug development .

Medicine

The compound’s potential medicinal applications include its use as an enzyme inhibitor. Research has indicated that derivatives of this compound may have therapeutic effects in treating diseases such as Alzheimer’s .

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxin and oxadiazole derivatives, such as:

Uniqueness

What sets N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide apart is its combination of multiple functional groups, which provides a unique set of chemical and biological properties

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S/c28-20(25-17-7-8-18-19(12-17)30-11-10-29-18)14-32-21-9-6-16(13-24-21)23-26-22(27-31-23)15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSGQTSJEJLPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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